1-((1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c27-19-3-1-9-23(19)11-15-12-26(22-21-15)17-13-24(14-17)30(28,29)18-6-4-16(5-7-18)25-10-2-8-20-25/h2,4-8,10,12,17H,1,3,9,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNQTVISBLWHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of multiple functional groups including a pyrazole ring, a phenyl sulfonamide, an azetidine moiety, and a triazole unit. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. In vitro studies on related pyrazole compounds demonstrated IC50 values in the micromolar range against human leukemia and melanoma cell lines, suggesting a promising anticancer profile .
Antimicrobial Properties
Compounds containing the pyrazole moiety have been reported to possess antimicrobial activity. Research indicates that derivatives of pyrazole exhibit effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The presence of electron-donating groups on the aryl ring has been correlated with enhanced antimicrobial activity .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, some pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition can lead to reduced inflammation and potential analgesic effects .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrazole Derivative A | Anticancer | IC50 < 10 µM against HL-60 cells |
| Study 2 | Pyrazole Derivative B | Antimicrobial | Effective against E. coli and C. albicans |
| Study 3 | Pyrazole Derivative C | Anti-inflammatory | COX inhibition leading to reduced inflammation |
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule:
Functional Implications of Substituents
- Pyrazole-Phenyl vs. Trifluoropropyl (Compound A) :
The pyrazole-phenyl group in the target compound enhances aromatic π-stacking compared to the lipophilic, electron-withdrawing CF₃ group in Compound A. This substitution may improve solubility in polar solvents (e.g., DMSO or water) . - Triazole Position (Compound B): Compound B’s triazole is directly linked to pyrrolidine, whereas the target’s triazole bridges azetidine and pyrrolidinone. This positional difference may alter metabolic stability and bioavailability .
Research Findings and Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
